1-Cyclobutene-1-ethanol
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Overview
Description
1-Cyclobutene-1-ethanol is an organic compound characterized by a cyclobutene ring with an ethanol group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutene-1-ethanol can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions:
Intramolecular Cyclization: This method involves the cyclization of a suitable precursor molecule under specific conditions to form the cyclobutene ring, followed by the addition of the ethanol group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclobutene-1-ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
1-Cyclobutene-1-ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutene-1-ethanol involves its interaction with various molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Cyclobutane
- Cyclobutanone
- Cyclopropanol
Properties
CAS No. |
21816-20-6 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-(cyclobuten-1-yl)ethanol |
InChI |
InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h2,7H,1,3-5H2 |
InChI Key |
HAMMEPSPRBLFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)CCO |
Origin of Product |
United States |
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